![molecular formula C14H16ClN3O2 B2407180 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide CAS No. 2411219-28-6](/img/structure/B2407180.png)
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide
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Overview
Description
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a cyanopyridine moiety, and an acetamide group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide typically involves the following steps:
Formation of the Cyanopyridine Moiety: The cyanopyridine moiety can be synthesized by reacting 2-chloropyridine with cyanogen bromide in the presence of a base such as sodium hydroxide.
Attachment to Cyclohexyl Ring: The cyanopyridine derivative is then reacted with 4-hydroxycyclohexylamine to form the intermediate compound.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide has several scientific research applications:
Medicinal Chemistry: Studied for its potential antimicrobial and antiviral activities
Biological Research: Used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: Potential use in the synthesis of other pyridine derivatives with diverse biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-cyanopyridine: Another pyridine derivative with similar structural features.
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide: A compound with a similar cyanopyridine moiety.
Uniqueness
2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-8-13(19)18-11-3-5-12(6-4-11)20-14-10(9-16)2-1-7-17-14/h1-2,7,11-12H,3-6,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACGZPNHMIEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)OC2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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